2-Methoxy-6-(trifluoromethyl)pyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

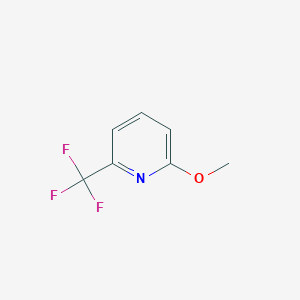

Structure

2D Structure

Properties

IUPAC Name |

2-methoxy-6-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO/c1-12-6-4-2-3-5(11-6)7(8,9)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBEYJZVICNLLDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=N1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40675079 | |

| Record name | 2-Methoxy-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34486-18-5 | |

| Record name | 2-Methoxy-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methoxy-6-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of a Fluorinated Heterocycle

An In-depth Technical Guide to the Physical Properties of 2-Methoxy-6-(trifluoromethyl)pyridine

In the landscape of modern medicinal and agricultural chemistry, fluorinated scaffolds are indispensable tools for molecular design. The strategic incorporation of fluorine-containing moieties, such as the trifluoromethyl (-CF3) group, can profoundly alter a molecule's physicochemical and biological properties.[1] These alterations often lead to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1]

This compound (CAS No: 34486-18-5) is a key heterocyclic building block that embodies these advantages.[2][3] As a substituted pyridine, its nitrogen atom provides a locus for hydrogen bonding and polarity, crucial for solubility and receptor interactions.[4][5][6] The interplay between the electron-donating methoxy group and the potent electron-withdrawing trifluoromethyl group creates a unique electronic profile, making it a versatile intermediate for synthesizing a new generation of pharmaceuticals and agrochemicals.[2][3][7][8] This guide provides an in-depth examination of its core physical properties, outlines robust protocols for its characterization, and establishes a framework for its safe and effective use in a research setting.

Core Physicochemical Properties

The fundamental physical and chemical characteristics of a compound govern its behavior in both storage and application. For this compound, these properties dictate its handling requirements, solubility in various solvent systems, and reactivity in synthetic pathways. The data presented below is a synthesis of information from leading chemical suppliers and predictive databases.

| Property | Value | Source(s) |

| CAS Number | 34486-18-5 | [2][9][10] |

| Molecular Formula | C₇H₆F₃NO | [2] |

| Molecular Weight | 177.12 g/mol | [2][9] |

| Appearance | Colorless to light yellow liquid | [9][11] |

| Boiling Point | 149.8 ± 40.0 °C (Predicted) | [2][11] |

| Density | 1.263 ± 0.06 g/cm³ (Predicted) | [2][11] |

| pKa | -1.28 ± 0.12 (Predicted) | [11] |

| Purity | ≥96% | [2][9] |

Molecular Structure and Identification

Visualizing the molecular structure is the first step toward understanding its chemical nature. The arrangement of the methoxy and trifluoromethyl groups on the pyridine ring dictates its reactivity and steric profile.

Caption: 2D structure of this compound.

Spectroscopic and Chromatographic Profile: An Analytical Overview

Characterization of this compound relies on a suite of standard analytical techniques. Each method provides a unique piece of the structural puzzle, and together they confirm the identity, purity, and integrity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and a singlet for the methoxy group's protons. The coupling patterns and chemical shifts of the aromatic protons are diagnostic of the 2,6-substitution pattern.

-

¹³C NMR: The carbon spectrum will reveal signals for each unique carbon atom. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling, a hallmark of the -CF₃ group.

-

¹⁹F NMR: The fluorine NMR will show a sharp singlet, confirming the presence of a single trifluoromethyl environment. Its chemical shift is characteristic of a -CF₃ group attached to an aromatic ring.

Mass Spectrometry (MS)

Coupled with Gas Chromatography (GC-MS), mass spectrometry confirms the molecular weight and can reveal fragmentation patterns that support the proposed structure. The molecular ion peak (M⁺) should be observed at m/z 177.12.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule. Key expected absorptions include C-H stretching from the aromatic ring and methyl group, C-O stretching for the ether linkage, C=C and C=N stretching within the pyridine ring, and strong C-F stretching bands characteristic of the trifluoromethyl group.[12][13]

Experimental Protocols for Characterization

To ensure trustworthy and reproducible results, standardized analytical protocols are essential. The following methods describe the determination of identity, purity, and key physical properties.

Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive analysis of a research sample of this compound.

Caption: A streamlined workflow for the characterization of this compound.

Protocol 1: Purity and Identity Confirmation by GC-MS

-

Rationale: This method is ideal for assessing the purity of volatile compounds and confirming molecular weight. The choice of a non-polar column is based on the compound's moderate polarity.

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in a high-purity solvent such as ethyl acetate or dichloromethane.

-

Instrumentation: Use a gas chromatograph equipped with a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) and a mass selective detector.

-

GC Conditions:

-

Injector Temperature: 250°C

-

Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at a rate of 15°C/min.

-

Carrier Gas: Helium, constant flow of 1.0 mL/min.

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Scan Range: 40-400 m/z.

-

-

Data Analysis: Integrate the total ion chromatogram (TIC) to determine the purity percentage based on peak area. Confirm identity by matching the mass spectrum of the main peak to the expected molecular weight (177.1 g/mol ) and fragmentation pattern.

Protocol 2: Structural Elucidation by NMR Spectroscopy

-

Rationale: Multi-nuclear NMR provides unambiguous structural confirmation. Deuterated chloroform is a common solvent for this type of compound. The use of a computational method like GIAO can aid in assigning complex spectra.[14]

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Acquisition:

-

Acquire ¹H, ¹³C{¹H}, and ¹⁹F spectra at room temperature.

-

For ¹H, use a spectral width of 16 ppm and a sufficient number of scans to achieve a signal-to-noise ratio >100:1 for the smallest signal.

-

For ¹³C, use a spectral width of 240 ppm with proton decoupling.

-

For ¹⁹F, use a spectral width appropriate for trifluoromethyl compounds, with proton decoupling.

-

-

Data Analysis: Process the spectra using appropriate software. Reference the ¹H and ¹³C spectra to TMS at 0.00 ppm. Analyze chemical shifts, coupling constants, and integration to confirm the structure of this compound.

Safety and Handling

As a research chemical, proper handling of this compound is paramount to ensure laboratory safety.[3]

-

GHS Classification: The compound is classified with the following hazards[9]:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

-

-

Signal Word: Warning[9]

-

Pictogram: GHS07 (Exclamation Mark)[9]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[15][16][17]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[16][18]

-

Storage: Store in a cool, dry, and well-ventilated place away from ignition sources. Keep the container tightly sealed.[2][9][18]

-

Spill & Disposal: In case of a spill, absorb with an inert material and place in a suitable, closed container for disposal.[15][18] Dispose of waste in accordance with local, state, and federal regulations.

Conclusion: A Versatile Tool for Chemical Innovation

This compound is more than just a chemical intermediate; it is an enabling tool for researchers and drug development professionals. Its unique combination of a pyridine core, a methoxy group, and a trifluoromethyl moiety provides a robust platform for creating novel molecules with tailored properties. Understanding its fundamental physical properties, analytical profile, and safety requirements is the critical first step in harnessing its full potential to drive innovation in the synthesis of next-generation pharmaceuticals and agrochemicals.

References

- Vertex AI Search. CAS#:136353-03-2 | 2-Chloro-6-methoxy-3-(trifluoromethyl)pyridine.

- MySkinRecipes. This compound.

- Sigma-Aldrich. This compound | 34486-18-5.

- AERU. This compound (Ref: IN QDY64).

- Echemi. 2-Chloro-6-methoxy-4-trifluoromethyl-pyridine Safety Data Sheets.

- ChemicalBook. This compound | 34486-18-5.

- Supporting Information.

- Supporting Information. AWS.

- SAFETY DATA SHEET.

- ChemicalBook. This compound(34486-18-5) 1H NMR spectrum.

- The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery.

- Sigma-Aldrich. 2-Methoxy-3-(trifluoromethyl)pyridine 96 121643-44-5.

- Echemi. 1211584-76-7, 2-methoxy-3-(trifluoromethyl)pyridine Formula.

- Fisher Scientific. SAFETY DATA SHEET.

- PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

- Thermo Fisher Scientific. SAFETY DATA SHEET.

- ChemBK. This compound.

- Google Patents. CN109988101A - The synthetic method of the fluoro- 6- trifluoromethyl pyridine of 2-.

- Fisher Scientific. SAFETY DATA SHEET.

- The Royal Society of Chemistry. Supporting Information for.

- ResearchGate. Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl) pyridine.

- ResearchGate. FTIR, FT-RAMAN, AB INITIO and DFT studies on 2-Methoxy-6-Methyl Pyridine.

- J-Stage. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

- PubChem. 2-Methoxy-5-(trifluoromethyl)pyridine | C7H6F3NO | CID 2775312.

- ChemicalBook. This compound Property.

- Organic Syntheses. Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates.

- US EPA. Pyridine, 2-methoxy-4-(trifluoromethyl)- - Substance Details - SRS.

- National Institute of Standards and Technology. Pyridine, 2-methoxy- - the NIST WebBook.

- Matrix Scientific. 2-Methoxy-3-nitro-6-(trifluoromethyl)pyridine.

- Huimeng Bio-tech. 2-Hydroxy-6-(trifluoromethyl)pyridine (HTF).

- Huimeng Bio-tech. 2-Fluoro-6-(trifluoromethyl)pyridine (FTF).

- Jubilant Ingrevia Limited. 2-Fluoro-6-(trifluoromethyl) pyridine Safety Data Sheet.

- ResearchGate. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.

- Sarchem Labs. Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.

- PMC. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.

- PubMed. IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet.

- National Institute of Standards and Technology. Pyridine - the NIST WebBook.

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound [myskinrecipes.com]

- 3. chembk.com [chembk.com]

- 4. researchgate.net [researchgate.net]

- 5. sarchemlabs.com [sarchemlabs.com]

- 6. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 9. This compound | 34486-18-5 [sigmaaldrich.com]

- 10. This compound | 34486-18-5 [chemicalbook.com]

- 11. This compound | 34486-18-5 [amp.chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. acrospharma.co.kr [acrospharma.co.kr]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

- 18. assets.thermofisher.com [assets.thermofisher.com]

Biological activity of 2-Methoxy-6-(trifluoromethyl)pyridine derivatives

An In-Depth Technical Guide to the Biological Activity of 2-Methoxy-6-(trifluoromethyl)pyridine Derivatives

This guide provides a comprehensive technical overview of the synthesis, biological activities, and therapeutic potential of this compound derivatives. Designed for researchers, medicinal chemists, and professionals in drug and agrochemical development, this document synthesizes current knowledge, explains the rationale behind experimental designs, and offers detailed protocols to empower further discovery in this promising chemical space.

The pyridine ring is a cornerstone of medicinal and agricultural chemistry, forming the structural basis for numerous essential compounds.[1][2] Its versatility as a polar, ionizable aromatic system often enhances the solubility and bioavailability of drug candidates.[1] The unique properties of the this compound scaffold arise from the specific electronic interplay of its substituents.

The Influence of Key Substituents

-

Trifluoromethyl Group (-CF3): The introduction of a trifluoromethyl group imparts profound changes to a molecule's properties. As a potent electron-withdrawing group, it significantly alters the electronics of the pyridine ring.[3][4] Furthermore, its high lipophilicity can enhance the ability of compounds to cross biological membranes.[5] Crucially, the C-F bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation, which can improve a compound's pharmacokinetic profile and in-vivo half-life.[6]

-

Methoxy Group (-OCH3): The methoxy group at the 2-position acts as an electron-donating group through resonance, influencing the overall electron density of the pyridine ring. It can also serve as a hydrogen bond acceptor, facilitating specific interactions with biological targets like enzymes and receptors.

The combination of a strong electron-withdrawing group (-CF3) at the 6-position and an electron-donating group (-OCH3) at the 2-position creates a unique electronic environment. This "push-pull" effect modulates the reactivity of the pyridine core and its pKa, influencing how the molecule interacts with biological systems.

Synthetic Strategies for Core Assembly

The construction of the this compound scaffold is a critical step in the development of novel derivatives. Methodologies generally involve either the modification of a pre-existing pyridine ring or the construction of the ring from acyclic precursors.

A common approach begins with a suitable pyridine precursor, such as 2-hydroxy-6-(trifluoromethyl)pyridine, which can be synthesized and serves as a versatile intermediate.[5]

Experimental Protocol: Synthesis of this compound

This protocol describes a representative synthesis via O-methylation of the corresponding pyridin-2-one. This self-validating system ensures high conversion and simplifies purification.

Rationale: The choice of a strong base like sodium hydride (NaH) is critical to fully deprotonate the hydroxyl group of the pyridinone, forming a highly nucleophilic alkoxide. Methyl iodide is an excellent electrophile for the subsequent SN2 reaction. Anhydrous THF is used as the solvent to prevent quenching of the base and the reactive intermediate.

Step-by-Step Methodology:

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add 2-hydroxy-6-(trifluoromethyl)pyridine (1.0 eq).

-

Solvation: Add anhydrous tetrahydrofuran (THF) to dissolve the starting material (approx. 0.1 M concentration).

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 15 minutes. Caution: NaH reacts violently with water; handle with extreme care.

-

Stirring: Allow the mixture to stir at 0 °C for 30 minutes. The formation of the sodium salt may be observed as a precipitate.

-

Methylation: Add methyl iodide (CH3I, 1.5 eq) dropwise via syringe.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quenching: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride (NH4Cl) solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.

Synthetic Workflow Diagram

Caption: General workflow for the synthesis of the core scaffold.

Diverse Biological Activities and Applications

Derivatives of the this compound scaffold have demonstrated significant potential in both agrochemical and pharmaceutical development.

Agrochemical Applications

The stability and biological activity of this scaffold make it a valuable component in the design of modern pesticides.[7] It is used to synthesize compounds for crop protection, including fungicides and insecticides.[7][8] For instance, related structures like 2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine are key reagents in the synthesis of pteridine-based fungicides and antiparasitics.[9] The trifluoromethyl group enhances the chemical stability of these pesticides, leading to a longer shelf life and sustained efficacy under various environmental conditions.[5]

Herbicidal Activity: While many commercialized trifluoromethylpyridine herbicides feature the -CF3 group at the 3-, 4-, or 5-position, the 6-substituted pattern is of increasing interest.[3][4] These compounds often function by inhibiting essential plant enzymes. Pyroxsulam, for example, contains a 2-methoxy-4-(trifluoromethyl)pyridine moiety and acts by inhibiting acetolactate synthase (ALS), a critical enzyme in branched-chain amino acid synthesis.[3][4] This provides a validated mechanism of action that can be explored for 6-CF3 analogues.

Pharmaceutical Applications

The scaffold is a versatile building block for synthesizing potential therapeutics, including anti-tumor drugs and other biologically active molecules.[7]

A landmark application of this scaffold is in the development of inhibitors for Lysyl Oxidase-Like 2 (LOXL2), a copper-dependent amine oxidase.

Mechanism of Action: LOXL2 is a key enzyme in the remodeling of the extracellular matrix (ECM). It catalyzes the cross-linking of collagen and elastin, a process that, when dysregulated, leads to the stiffening of tissue and the progression of fibrosis in organs like the lungs, liver, and kidneys.[10] Upregulation of LOXL2 is a hallmark of fibrotic diseases. Therefore, inhibiting its catalytic activity is a promising therapeutic strategy.[10]

Lead Optimization and Clinical Development: Researchers at PharmAkea Therapeutics identified a series of 4-(aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine derivatives as potent, irreversible inhibitors of LOXL2.[10] Through systematic optimization, they developed the clinical candidate PAT-1251 ((R,R)-enantiomer), which became the first-in-class small-molecule LOXL2 inhibitor to enter Phase 1 clinical trials.[10] This compound demonstrated significant reduction of fibrosis in a mouse lung bleomycin model upon oral administration.[10]

Caption: Inhibition of the LOXL2-mediated fibrotic pathway.

This protocol outlines a robust, fluorescence-based assay to quantify inhibitor potency (IC50).

Rationale: The assay measures the production of hydrogen peroxide (H2O2), a stoichiometric byproduct of the LOXL2-catalyzed amine oxidation. Amplex® Red, in the presence of horseradish peroxidase (HRP), reacts with H2O2 to produce the highly fluorescent resorufin, providing a sensitive and continuous readout of enzyme activity.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM sodium borate, pH 8.2). Prepare stock solutions of human recombinant LOXL2, horseradish peroxidase (HRP), Amplex® Red reagent, and a suitable substrate (e.g., putrescine). Prepare serial dilutions of the test inhibitor (e.g., PAT-1251) in DMSO.

-

Assay Plate Setup: In a 96-well black microplate, add the reaction buffer.

-

Inhibitor Addition: Add a small volume (e.g., 1 µL) of the serially diluted inhibitor or DMSO (for control wells) to the appropriate wells.

-

Enzyme Addition: Add the LOXL2 enzyme solution to all wells except the "no enzyme" control.

-

Pre-incubation: Incubate the plate at 37 °C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding a substrate cocktail containing HRP, Amplex® Red, and the substrate.

-

Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37 °C. Measure the fluorescence intensity (Excitation: ~540 nm, Emission: ~590 nm) every minute for 30-60 minutes.

-

Data Analysis: Calculate the rate of reaction (slope of the fluorescence vs. time plot) for each well. Normalize the rates relative to the DMSO control (100% activity) and "no enzyme" control (0% activity). Plot the percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Pyridine derivatives are widely investigated as anticancer agents, with activities ranging from kinase inhibition to general antiproliferative effects.[11][12] The this compound scaffold can be decorated with various pharmacophores to target specific pathways in cancer cells.

Structure-Activity Relationship (SAR) Insights: Studies on various pyridine derivatives have shown that the nature and position of substituents on the ring are critical for antiproliferative activity.[11] For example, the introduction of halogen atoms or hydroxyl groups can significantly decrease IC50 values against cancer cell lines.[11] This provides a rational basis for designing new derivatives of the this compound core for oncology applications.

The following table summarizes hypothetical IC50 data for a series of novel this compound derivatives against common cancer cell lines, illustrating a typical output from a screening campaign.

| Compound ID | R-Group (at C4) | A549 (Lung) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | HCT116 (Colon) IC50 (µM) |

| Lead-01 | -H | > 50 | > 50 | > 50 |

| Lead-02 | -Br | 15.2 | 21.8 | 18.5 |

| Lead-03 | -NH2 | 8.9 | 12.4 | 9.1 |

| Lead-04 | -SO2NH2 | 2.1 | 4.5 | 3.3 |

Conclusion and Future Directions

The this compound scaffold is a privileged structure with demonstrated success in both agrochemical and pharmaceutical research. Its unique electronic and metabolic properties, conferred by the methoxy and trifluoromethyl substituents, make it an ideal starting point for the design of novel bioactive compounds. The clinical advancement of a LOXL2 inhibitor based on this core validates its potential for developing therapeutics against challenging diseases like fibrosis.

Future research should focus on expanding the chemical space around this core. Exploring diverse substitutions at the 3, 4, and 5-positions could unlock novel activities against a wider range of targets, including kinases, G-protein coupled receptors, and infectious disease targets. The continued application of rational design, guided by structure-activity relationship studies and mechanism-based assays, will undoubtedly lead to the discovery of new and impactful derivatives.

References

- ChemBK. (2024, April 9). This compound. [Link]

- Iwasaki, T., et al. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]

- Iwasaki, T., et al. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. J-Stage. [Link]

- Benson, A. G., et al. (2017, May 25). Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). PubMed. [Link]

- Huimeng Bio-tech. (n.d.). 2-Hydroxy-6-(trifluoromethyl)pyridine (HTF). [Link]

- Ali, M. A., et al. (2023, July 6). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. R Discovery. [Link]

- Verga, D., et al. (2022).

- Russo, A., et al. (2023).

- Ramalingam, S., et al. (2016, February 5). FTIR, FT-RAMAN, AB INITIO and DFT studies on 2-Methoxy-6-Methyl Pyridine.

- Amr, A. E., et al. (2016, February 25).

- MySkinRecipes. (n.d.). This compound. [Link]

Sources

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 5. 2-Hydroxy-6-(trifluoromethyl)pyridine (HTF) [huimengchem.cn]

- 6. mdpi.com [mdpi.com]

- 7. chembk.com [chembk.com]

- 8. This compound [myskinrecipes.com]

- 9. clearsynth.com [clearsynth.com]

- 10. Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. alliedacademies.org [alliedacademies.org]

The Enigmatic Core: A Technical Guide to the Mechanistic Landscape of 2-Methoxy-6-(trifluoromethyl)pyridine and Its Derivatives

Preamble: Beyond the Intermediate

To the seasoned researcher, 2-Methoxy-6-(trifluoromethyl)pyridine is immediately recognizable not as an end-product, but as a highly valued scaffold in synthetic chemistry. Its true power lies in its role as a foundational building block for a diverse array of bioactive molecules, from potent agrochemicals to promising therapeutic agents.[1][2] This guide, therefore, deviates from a traditional single-compound analysis. Instead, we will dissect the inherent chemical attributes of this pyridine core and explore how they contribute to the distinct mechanisms of action observed in its more complex derivatives. We will delve into the established pharmacology of two key classes of molecules derived from this scaffold, providing a comprehensive, albeit inferred, understanding of the parent compound's mechanistic potential.

The Trifluoromethylpyridine Moiety: A Source of Potency and Stability

The combination of a pyridine ring with a trifluoromethyl group creates a unique electronic and steric environment that is highly advantageous in drug and pesticide design.[3][4] The trifluoromethyl group, with its strong electron-withdrawing nature, significantly influences the acidity, lipophilicity, and metabolic stability of the entire molecule.[5] This often leads to enhanced binding affinity for biological targets and increased bioavailability.[2] The pyridine nitrogen provides a key site for hydrogen bonding and salt formation, further modulating the compound's pharmacokinetic and pharmacodynamic properties. It is this synergistic interplay of features that makes the trifluoromethylpyridine skeleton a privileged structure in medicinal and agricultural chemistry.[6]

Case Study I: Inhibition of Acetolactate Synthase (ALS) in Herbicides

A prominent example of a bioactive molecule built upon a related trifluoromethylpyridine core is Pyroxsulam. This potent herbicide is a member of the triazolopyrimidine sulfonamide class and is used to control a wide range of grass and broadleaf weeds in cereal crops.[7][8]

Mechanism of Action: Disrupting Amino Acid Synthesis

Pyroxsulam's herbicidal activity stems from its potent inhibition of the plant enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[9] ALS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids—valine, leucine, and isoleucine.[7] By blocking this enzyme, Pyroxsulam halts the production of these essential amino acids, which in turn inhibits cell division and protein synthesis, ultimately leading to plant death.[8][10]

The 2-methoxy-4-(trifluoromethyl)pyridine substructure within Pyroxsulam plays a crucial role in its efficacy and selectivity.[4][11] While the triazolopyrimidine sulfonamide portion is the primary pharmacophore that binds to the active site of ALS, the pyridine moiety contributes to the overall molecular conformation and physicochemical properties necessary for optimal activity and transport within the plant.

Experimental Workflow: In Vitro ALS Inhibition Assay

The inhibitory potential of compounds like Pyroxsulam on ALS can be quantified through a well-established in vitro enzymatic assay.

Protocol:

-

Enzyme Extraction: Extract ALS from a susceptible plant species (e.g., Arabidopsis thaliana) shoots. Homogenize the plant tissue in an appropriate extraction buffer and clarify by centrifugation.

-

Assay Reaction: In a microplate, combine the extracted enzyme with a reaction buffer containing the necessary cofactors (thiamine pyrophosphate, MgCl₂, FAD) and the substrate (pyruvate).

-

Inhibitor Addition: Add varying concentrations of the test compound (e.g., Pyroxsulam) to the reaction wells.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Reaction Termination and Product Quantification: Stop the reaction by adding sulfuric acid, which also facilitates the conversion of the enzymatic product, acetolactate, to acetoin. The amount of acetoin is then quantified colorimetrically by adding creatine and α-naphthol, which react to form a colored complex.

-

Data Analysis: Measure the absorbance at 530 nm and calculate the IC₅₀ value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

Caption: Workflow for in vitro determination of ALS inhibition.

Case Study II: Inhibition of Lysyl Oxidase-Like 2 (LOXL2) in Anti-Fibrotic Agents

More recently, derivatives of this compound have emerged as potent and selective inhibitors of lysyl oxidase-like 2 (LOXL2), a copper-dependent amine oxidase.[12] LOXL2 plays a pivotal role in the cross-linking of collagen and elastin, which is a key process in the remodeling of the extracellular matrix (ECM).[13] Dysregulation of LOXL2 activity is implicated in the progression of various fibrotic diseases and cancers.[14][15]

Mechanism of Action: Preventing ECM Stiffening

LOXL2 catalyzes the oxidative deamination of lysine residues in collagen and elastin precursors, generating highly reactive aldehydes.[12] These aldehydes then spontaneously form covalent cross-links, leading to the maturation and stabilization of ECM fibers.[16] In pathological conditions like fibrosis, overexpression of LOXL2 leads to excessive cross-linking, resulting in tissue stiffening and organ dysfunction.[13]

Small molecule inhibitors containing the 4-(aminomethyl)-6-(trifluoromethyl)pyridin-2-yl)oxy moiety act as potent, irreversible inhibitors of LOXL2.[12] They are thought to bind to the active site of the enzyme, preventing the catalytic cycle and thereby blocking the pathological cross-linking of ECM proteins. The selectivity of these inhibitors for LOXL2 over other members of the lysyl oxidase family is a critical aspect of their therapeutic potential.[16]

Experimental Workflow: LOXL2 Activity Assay

The inhibitory effect on LOXL2 can be assessed using a fluorescence-based in vitro assay.

Protocol:

-

Reagents: Obtain recombinant human LOXL2 enzyme, a suitable substrate (e.g., a synthetic peptide or cadaverine), and a detection reagent like Amplex® Red.

-

Reaction Setup: In a black 96-well plate, add LOXL2 enzyme, horseradish peroxidase (HRP), and varying concentrations of the test inhibitor.

-

Initiation: Start the reaction by adding the substrate and Amplex® Red. The enzymatic oxidation of the substrate by LOXL2 produces hydrogen peroxide (H₂O₂).

-

Detection: HRP, in the presence of H₂O₂, catalyzes the conversion of the non-fluorescent Amplex® Red to the highly fluorescent resorufin.

-

Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader (excitation ~540 nm, emission ~590 nm).

-

Analysis: The rate of fluorescence increase is proportional to LOXL2 activity. Calculate the IC₅₀ from the dose-response curve of the inhibitor.

Caption: Mechanism of LOXL2 inhibition by pyridine derivatives.

Quantitative Data Summary

While specific IC₅₀ values for this compound itself are not available due to its role as an intermediate, the potency of its derivatives highlights the favorable characteristics imparted by this core structure.

| Derivative Class | Target Enzyme | Reported Activity Metric | Significance | Reference |

| Triazolopyrimidine Sulfonamides | Acetolactate Synthase (ALS) | Effective at low application rates | Potent Herbicidal Activity | [8] |

| 4-(Aminomethyl)-2-phenoxypyridines | Lysyl Oxidase-Like 2 (LOXL2) | IC₅₀ in nanomolar range | Potent Anti-Fibrotic Activity | [12] |

Conclusion and Future Directions

This guide illuminates the mechanistic landscape of this compound not through direct action, but through the potent and diverse biological activities of its progeny. The pyridine core, adorned with methoxy and trifluoromethyl groups, serves as a powerful scaffold, enabling the development of highly specific inhibitors for targets as distinct as plant amino acid synthases and human matrix-remodeling enzymes.

The clear implication for researchers is that while this compound may be a starting material, it provides a foundational architecture that can be strategically elaborated to achieve high-affinity interactions with a wide range of biological targets. Future research should focus on broader screening of a library of simple derivatives of this core to potentially uncover novel, direct biological activities, thereby expanding the utility of this versatile chemical entity.

References

- Australian Pesticides and Veterinary Medicines Authority. (n.d.). Evaluation of the new active Pyroxsulam in the product Crusader Herbicide. [Link]

- Ostojić, Z., & Barić, K. (2013). Pallas® 75 WG - new herbicide for weedcontrol in wheat, rye and triticale. Plant Protection Society of Slovenia. [Link]

- Wang, B. L., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry, 70(16), 4855–4871. [Link]

- Tsukamoto, M., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 198–221. [Link]

- Caron, T., et al. (2017). Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX. ACS Medicinal Chemistry Letters, 8(5), 553–558. [Link]

- Ogawa, Y., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. J-Stage. [Link]

- Zhang, Y., et al. (2018). Crystal structure of human lysyl oxidase-like 2 (hLOXL2) in a precursor state.

- Ogawa, Y., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. J-Stage. [Link]

- Zhang, Y., et al. (2018). Crystal structure of human lysyl oxidase-like 2 (hLOXL2) in a precursor state. Proceedings of the National Academy of Sciences, 115(15), 3862–3867. [Link]

- Patsnap Synapse. (2024). What are LOXL2 inhibitors and how do they work?. [Link]

- MySkinRecipes. (n.d.). This compound. [Link]

- Google Patents. (n.d.). CN103548848A - Pyroxsulam-containing herbicide composition.

- ResearchGate. (n.d.). Process Development for the Sulfonamide Herbicide Pyroxsulam. [Link]

- Schilb, A., et al. (2020). Inhibition of LOXL2 and Other Lysyl Oxidase (Like) Enzymes: Intervention at the Core of Fibrotic Pathology. Royal Society of Chemistry. [Link]

- Thomson, C. G., et al. (2017). Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). Journal of Medicinal Chemistry, 60(10), 4403–4423. [Link]

- Huimeng Bio-tech. (n.d.). 2-Hydroxy-6-(trifluoromethyl)pyridine (HTF). [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. 2-Hydroxy-6-(trifluoromethyl)pyridine (HTF) [huimengchem.cn]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 7. apvma.gov.au [apvma.gov.au]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. plantaanalytica.com [plantaanalytica.com]

- 10. CN103548848A - Pyroxsulam-containing herbicide composition - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. What are LOXL2 inhibitors and how do they work? [synapse.patsnap.com]

- 14. pnas.org [pnas.org]

- 15. books.rsc.org [books.rsc.org]

- 16. Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of Trifluoromethylpyridines

A Senior Application Scientist's Perspective on a Privileged Scaffold

Abstract

The strategic incorporation of the trifluoromethyl (–CF3) group into the pyridine scaffold has given rise to trifluoromethylpyridines (TFMPs), a class of compounds that has become a cornerstone of modern agrochemical and pharmaceutical research.[1][2][3] The unique physicochemical properties conferred by the trifluoromethyl moiety—including high electronegativity, enhanced lipophilicity, and improved metabolic stability—have been expertly leveraged to create highly effective and targeted molecules.[2][4][5] This technical guide provides a comprehensive overview of the discovery, historical development, and pivotal synthetic methodologies for this critical class of compounds. We will explore the causality behind key experimental choices, detail foundational protocols, and present a forward-looking perspective on the continuing evolution of TFMP chemistry.

The Genesis: From Aromatic Fluorination to a Heterocyclic Milestone

The story of trifluoromethylpyridines begins not with the pyridine ring itself, but with a foundational discovery in organofluorine chemistry. In 1898, Frédéric Swarts reported the first synthesis of an aromatic compound bearing a trifluoromethyl group, benzotrifluoride, by treating benzotrichloride with antimony trifluoride.[1] This pioneering work laid the groundwork for future halogen exchange reactions.

However, it was nearly half a century later, in 1947, that the first trifluoromethylpyridine was reported.[1][6][7] This marked a significant moment, extending the powerful influence of the –CF3 group into the realm of heterocyclic chemistry. The initial synthesis mirrored the logic of Swarts' earlier work, involving the chlorination of a picoline (methylpyridine) to its corresponding trichloromethylpyridine, followed by a challenging chlorine-fluorine exchange reaction.[1][8]

The trifluoromethyl group is a fascinating substituent. It is sterically similar to a methyl group but electronically opposite. Its strong electron-withdrawing nature and high lipophilicity can profoundly alter a molecule's pKa, metabolic stability, binding affinity to biological targets, and membrane permeability.[4][7] This has made the –CF3 group a valuable tool for bioisosteric replacement, where it can substitute other groups to fine-tune a molecule's properties for optimal biological activity.[1][9][10]

The Evolution of Synthesis: From Brute Force to Finesse

The journey from the initial, often arduous, syntheses to modern, efficient methods for creating TFMPs reflects the broader evolution of synthetic organic chemistry. Three primary strategies have defined the production of these vital compounds.

The Foundational Method: Halogen Exchange

The earliest and, for a long time, the most industrially significant method for synthesizing TFMPs is the halogen exchange of a trichloromethylpyridine. This "brute-force" approach is typically carried out under harsh conditions but remains a workhorse for large-scale production of key intermediates.

Causality and Experimental Rationale: The core principle involves replacing the three chlorine atoms of a –CCl3 group with fluorine. This is thermodynamically favorable but kinetically slow, necessitating high temperatures (>300°C) and/or catalysts.[8] The reaction is often performed in the vapor phase to achieve the required temperatures and facilitate continuous processing.[1][6] Anhydrous hydrogen fluoride (HF) is the most common fluorinating agent due to its cost-effectiveness, though its high corrosivity and toxicity demand specialized equipment.[11][12] Catalysts, typically metal halides like iron(III) chloride (FeCl3), are used to facilitate the exchange by activating the C-Cl bond.[11][12][13]

Workflow: Vapor-Phase Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine (DCTF) The synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF), a crucial intermediate for fungicides like Fluazinam, exemplifies this process.[13] The workflow begins with 3-picoline, which undergoes chlorination on both the ring and the methyl group, followed by the critical fluorination step.

Fig. 1: Classic Halogen Exchange (Halex) Workflow.

Protocol 1: Liquid-Phase Halogen Exchange for DCTF Preparation

-

Objective: To synthesize 2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF) from 2,3-dichloro-5-(trichloromethyl)pyridine (PCMP).

-

System: A high-pressure autoclave resistant to hydrogen fluoride.

-

Procedure:

-

Charge the autoclave with 2,3-dichloro-5-(trichloromethyl)pyridine (1.0 eq) and a catalytic amount of iron(III) chloride (e.g., 5 mol%).[13]

-

Seal the reactor and evacuate any moisture.

-

Introduce anhydrous hydrogen fluoride (HF) (4.0-5.0 eq) into the cooled reactor.[13]

-

Gradually heat the mixture to 160-180°C. The pressure will increase significantly. The reaction is monitored by sampling and GC analysis.[11]

-

Maintain the temperature for 2-6 hours until the conversion is complete.

-

Carefully cool the reactor and vent the excess HF through a caustic scrubber.

-

The crude product is dissolved in a suitable organic solvent (e.g., dichloromethane), washed with a dilute base (e.g., NaHCO3 solution) and water, dried, and purified by distillation.[13]

-

-

Self-Validation: Successful conversion is confirmed by the disappearance of the starting material peak in GC-MS and the appearance of the product peak with the correct molecular ion. 19F NMR spectroscopy should show a singlet corresponding to the –CF3 group.

The Building Block Approach: Pyridine Ring Construction

To overcome the harsh conditions and regioselectivity issues of the halogen exchange method, chemists developed strategies to build the pyridine ring from precursors that already contain the trifluoromethyl group.[1][14]

Causality and Experimental Rationale: This approach offers superior control over the final substitution pattern of the pyridine ring. By choosing appropriately functionalized trifluoromethyl-containing starting materials, a specific isomer can be synthesized cleanly, avoiding the complex mixtures often produced in high-temperature halogenations. Cyclocondensation reactions are a common tactic, where acyclic trifluoromethylated ketones or esters are reacted with ammonia or its equivalent to form the pyridine ring.[1]

Workflow: Kröhnke Annulation for 2-Trifluoromethylpyridines A modern example is the multicomponent Kröhnke reaction, which assembles 2-trifluoromethylpyridines from a trifluoromethylated pyridinium salt, a chalcone, and ammonium acetate.[15][16]

Fig. 2: Pyridine Ring Construction via Kröhnke Annulation.

Protocol 2: Multicomponent Kröhnke Reaction

-

Objective: To synthesize a 2-trifluoromethylpyridine derivative.[15]

-

System: Standard laboratory glassware under a nitrogen atmosphere.

-

Procedure:

-

To a round-bottom flask, add the chalcone (1.0 eq), 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide (1.2 eq), and ammonium acetate (10.0 eq).[16]

-

Add absolute ethanol as the solvent.

-

Heat the mixture to reflux (approx. 80°C) and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the residue using column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to isolate the desired 2-trifluoromethylpyridine.

-

-

Self-Validation: Product formation is confirmed by 1H and 13C NMR to verify the pyridine ring structure and by 19F NMR to confirm the presence of the –CF3 group. High-resolution mass spectrometry (HRMS) is used to confirm the exact mass.

The Modern Era: Direct C–H Trifluoromethylation

The last two decades have seen the rise of powerful new methods that allow for the direct introduction of a –CF3 group onto a pre-existing pyridine ring.[17] These reactions represent the pinnacle of efficiency and selectivity.

Causality and Experimental Rationale: Direct C–H functionalization avoids the need for pre-functionalized starting materials, significantly shortening synthetic sequences. The challenge lies in developing reagents that can deliver a trifluoromethyl group (as a radical, electrophile, or nucleophile) to a specific position on the pyridine ring. The development of stable, "shelf-stable" electrophilic trifluoromethylating reagents, such as S-(trifluoromethyl)diarylsulfonium salts (Yagupolskii-Umemoto reagents) and hypervalent iodine compounds (Togni reagents), was a major breakthrough.[18][19][20] These reagents, often used in conjunction with transition metal catalysts (e.g., copper or palladium) or photoredox catalysts, can functionalize specific C–H bonds under relatively mild conditions.[17][21]

Fig. 3: Modern Direct C-H Trifluoromethylation Strategy.

Commercial Impact: From Crop Protection to Human Health

The development of robust synthetic routes has enabled the widespread application of TFMPs, primarily in the agrochemical and pharmaceutical industries.[1][22] The first TFMP-containing herbicide to be commercialized was Fluazifop-butyl.[1][22] Since then, over 20 agrochemicals with a TFMP moiety have been introduced.[23] In pharmaceuticals, several TFMP-containing drugs have been approved, and many more are in clinical trials.[22][23]

The demand for specific isomers has evolved with market trends. Initially, derivatives of 3-(trifluoromethyl)pyridine were dominant.[1][6] However, since 1990, other substitution patterns, particularly those involving 6-trifluoromethyl-substituted pyridines, have gained prominence.[1][6]

Table 1: Selected Commercial Products Containing the Trifluoromethylpyridine Scaffold

| Compound Name | Class | Application | Key TFMP Intermediate | Year Introduced |

| Fluazifop-butyl | Herbicide | Post-emergence grass control | 2-Chloro-5-(trifluoromethyl)pyridine | 1982 |

| Chlorfluazuron | Insecticide | Insect growth regulator | 2,3-Dichloro-5-(trifluoromethyl)pyridine | 1989 |

| Fluazinam | Fungicide | Broad-spectrum fungal control | 2,3-Dichloro-5-(trifluoromethyl)pyridine | 1988 |

| Flonicamid | Insecticide | Aphid and whitefly control | 4-(Trifluoromethyl)nicotinic acid | ~2001 |

| Picoxystrobin | Fungicide | Strobilurin fungicide | 2-(Trifluoromethyl)pyridine | 2001 |

| Pifeltro (Doravirine) | Pharmaceutical | HIV-1 non-nucleoside reverse transcriptase inhibitor | 2-Chloro-3-amino-4-(trifluoromethyl)pyridine | 2018 |

(Data sourced from references[1],[24],[25])

Conclusion and Future Outlook

The history of trifluoromethylpyridines is a testament to the power of synthetic innovation in driving progress in applied sciences. From the initial challenging syntheses based on halogen exchange, the field has progressed to elegant and highly selective direct C–H functionalization methods. This evolution has unlocked access to a vast chemical space, enabling the rational design of new agrochemicals and pharmaceuticals with enhanced properties. As our understanding of catalysis and reaction mechanisms deepens, we can anticipate the development of even more efficient, sustainable, and versatile methods for synthesizing these invaluable compounds, ensuring their continued impact on global food security and human health.

References

- Ogawa, Y., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125-142. [Link]

- Ogawa, Y., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]

- Singh, U., et al. (2020). Methods for the synthesis of 2‐trifluoromethyl pyridines.

- Ogawa, Y., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]

- Zheng, Z., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. [Link]

- Shibata, N., et al. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry. [Link]

- Unspecified Authors. (2017). Synthesis and antimicrobial activity of 4-trifluoromethylpyridine nucleosides.

- Singh, U., et al. (2020). Synthesis of 2‐Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction.

- Ogawa, Y., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed. [Link]

- Unspecified Inventors. (2002). Method for synthesizing 4-trifluoromethyl pyridine compound.

- Ogawa, Y., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

- Zheng, Z., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides.

- Unspecified Inventors. (2000). Method for synthesizing 4-trifluoromethyl pyridine compound.

- Wang, S-M., et al. (2019). Copper-Mediated Photoinduced Trifluoromethylation of Arylsulfonium Salts with Yagupolskii–Umemoto Reagent. Organic Letters. [Link]

- Shibata, N., et al. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry. [Link]

- Postigo, A. (2015).

- Tseng, C-C., et al. (2019).

- Unspecified Authors. Yagupolski‐Umemoto type reagents.

- Fung, A. P., et al. (1984). Preparation of (trifluoromethyl)pyridines.

- ChemistryViews. (2022). Selective Trifluoromethylation of Pyridines. ChemistryViews. [Link]

- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. [Link]

- Unspecified Authors. (2013).

- Oakwood Chemical. (2021).

- Unspecified Authors. (2023). A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. PubMed Central. [Link]

- ChEMBL.

- Unspecified Inventors. (2014). A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.

- Tseng, C-C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry. [Link]

- Shestopalov, A. M., et al. (2003). Preparation of Trifluoromethylpyridine Libraries.

- European Patent Office. (1984). Preparation of (trifluoromethyl)pyridines.

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound - Google Patents [patents.google.com]

- 9. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. EP0110690A1 - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]

- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 13. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]

- 14. nbinno.com [nbinno.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]

- 18. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 19. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]

- 20. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 23. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of Trifluoromethylpyridines

An In-Depth Technical Guide to the Physicochemical Properties of Trifluoromethylpyridines

In the landscape of modern medicinal chemistry and agrochemical research, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational design.[1][2] Among the most powerful fluorinated motifs are the trifluoromethylpyridines (TFMPs), a class of compounds that has become indispensable in the development of novel pharmaceuticals and crop protection agents.[3][4][5][6][7] The unique physicochemical properties conferred by the trifluoromethyl (-CF3) group, combined with the versatile pyridine ring, allow for the fine-tuning of a molecule's biological activity and pharmacokinetic profile.[1]

The trifluoromethyl group is a bioisostere for a methyl group but possesses profoundly different electronic properties. It is strongly electron-withdrawing, which significantly alters the characteristics of the parent molecule.[2][8][9] This guide provides an in-depth exploration of the core physicochemical properties of trifluoromethylpyridines, offering field-proven insights and detailed experimental methodologies for their evaluation. We will dissect the causality behind how the -CF3 group influences acidity (pKa), lipophilicity (logP), aqueous solubility, and metabolic stability—critical parameters that dictate the success of a molecule in a biological system.

Acidity (pKa): Modulating Ionization at Physiological pH

The acid dissociation constant (pKa) is a critical parameter that determines the charge state of a molecule at a given pH. For pyridine derivatives, the pKa refers to the equilibrium between the protonated pyridinium cation and the neutral pyridine. This equilibrium is paramount, as it governs drug-receptor interactions, membrane permeability, and aqueous solubility.

The Causality of the Trifluoromethyl Effect on pKa

The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of its three fluorine atoms.[9][10] When attached to the pyridine ring, it exerts a strong negative inductive effect, pulling electron density away from the ring and, crucially, from the nitrogen atom.[9] This reduction in electron density makes the nitrogen lone pair less available to accept a proton, thereby decreasing the basicity of the pyridine. Consequently, trifluoromethylpyridines are significantly weaker bases than pyridine itself, which is reflected in a lower pKa value for their conjugate acids.[5][9] For example, the predicted pKa of 2,3-dichloro-5-(trifluoromethyl)pyridine is -3.34, demonstrating a dramatic decrease in basicity.[11]

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly precise and widely accepted method for pKa determination.[12][13] It relies on monitoring pH changes as a titrant of known concentration is incrementally added to the sample solution.[14]

Step-by-Step Methodology:

-

Instrument Calibration: Calibrate the potentiometer and pH electrode using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[14]

-

Sample Preparation: Accurately weigh and dissolve the trifluoromethylpyridine sample in a suitable solvent (e.g., water or a co-solvent system if solubility is low). The final concentration should be sufficient for accurate detection, typically around 1-10 mM.[14]

-

Ionic Strength Adjustment: Maintain a constant ionic strength throughout the titration by adding a background electrolyte, such as 0.15 M potassium chloride (KCl).[14]

-

Inert Atmosphere: Purge the sample solution with an inert gas (e.g., nitrogen or argon) before and during the titration to displace dissolved carbon dioxide, which can interfere with the measurement by forming carbonic acid.[14]

-

Titration: Place the solution in a temperature-controlled vessel with continuous stirring. Immerse the pH electrode and begin the titration by adding small, precise increments of a standardized titrant (e.g., 0.1 M HCl for a basic compound or 0.1 M NaOH for an acidic compound).[14]

-

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize (e.g., drift of <0.01 pH units per minute).[14]

-

Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The pKa is determined from the inflection point of this sigmoid curve, which can be precisely located by calculating the first or second derivative of the curve.[12][13][14]

Alternative Method: UV-Vis Spectrophotometry For compounds with a suitable chromophore near the site of ionization, pKa can also be determined spectrophotometrically. This method involves measuring the compound's absorbance at a specific wavelength across a series of buffers with known pH values. The resulting plot of absorbance versus pH yields a sigmoid curve from which the pKa can be calculated.[12][15]

Diagram: Workflow for pKa Determination by Potentiometric Titration

Caption: Workflow for pKa determination by potentiometric titration.

Table 1: Influence of -CF3 Group on Pyridine pKa

| Compound | Position of -CF3 | pKa (Conjugate Acid) |

| Pyridine | N/A | 5.25 |

| 2-(Trifluoromethyl)pyridine | 2 | ~1.0 |

| 3-(Trifluoromethyl)pyridine | 3 | ~3.0 |

| 4-(Trifluoromethyl)pyridine | 4 | ~3.5 |

| Note: Values are approximate and serve to illustrate the trend. Actual values may vary based on experimental conditions. |

Lipophilicity (logP & logD): Balancing Permeability and Solubility

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial determinant of its pharmacokinetic profile. It is most commonly expressed as the partition coefficient (logP) or the distribution coefficient (logD). LogP is the ratio of the concentration of a neutral compound in a biphasic system (typically n-octanol and water) at equilibrium.[16] LogD is the same ratio for an ionizable compound at a specific pH, accounting for both the ionized and non-ionized forms.[17] These values are fundamental for predicting membrane permeability, protein binding, and overall drug-likeness, as famously encapsulated in Lipinski's "Rule of Five".[17]

The Causality of the Trifluoromethyl Effect on Lipophilicity

The trifluoromethyl group is substantially more lipophilic than a hydrogen atom.[8] Its incorporation into a pyridine ring significantly increases the overall lipophilicity of the molecule.[2][10][18] This enhancement is a primary reason for its widespread use in drug design, as it can improve a compound's ability to cross biological membranes, leading to better absorption and tissue distribution.[2][8]

Experimental Protocol: The Shake-Flask Method for logP Determination

The shake-flask method is the "gold standard" for experimentally determining logP due to its direct measurement of partitioning.[17][19]

Step-by-Step Methodology:

-

Solvent Preparation: Prepare mutually saturated solutions of n-octanol and the relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4, for logD measurements). This is done by vigorously mixing the two phases and allowing them to separate.

-

Sample Preparation: Dissolve a precisely weighed amount of the trifluoromethylpyridine in the pre-saturated n-octanol or aqueous phase.

-

Partitioning: Combine the solution from Step 2 with a specific volume of the other pre-saturated phase in a sealed vessel.

-

Equilibration: Agitate the vessel at a constant temperature for a sufficient period (e.g., several hours) to ensure equilibrium is reached.[16]

-

Phase Separation: Centrifuge the mixture to achieve a clean separation of the n-octanol and aqueous layers. Improper phase separation can be a significant source of error.[19]

-

Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each layer using a suitable analytical technique, such as HPLC-UV or LC-MS.

-

Calculation: Calculate the logP using the following formula: LogP = log ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )

Diagram: Workflow for Shake-Flask logP Determination

Caption: Workflow for the shake-flask logP determination method.

Table 2: Influence of -CF3 Group on logP

| Compound | logP |

| Pyridine | 0.65 |

| 3-(Trifluoromethyl)pyridine | 1.80 |

| 2,3-Dichloro-5-(trifluoromethyl)pyridine | 2.85 |

| Note: Values are representative and sourced from literature or predictive models to show the trend. |

Aqueous Solubility: A Prerequisite for Bioavailability

Aqueous solubility is the measure of a compound's ability to dissolve in water or an aqueous buffer. It is a fundamental property that profoundly impacts drug discovery and development.[20] Poor solubility can lead to low bioavailability, unreliable results in biological assays, and significant challenges in formulation.[21][22]

The Causality of the Trifluoromethyl Effect on Solubility

The effect of the -CF3 group on aqueous solubility is a direct consequence of its impact on lipophilicity. By making the molecule more lipophilic ("greasier"), the trifluoromethyl group generally decreases its solubility in aqueous media.[23] Trifluoromethylpyridines typically exhibit good solubility in organic solvents but low solubility in water.[23][24] This trade-off is a key consideration for medicinal chemists, who must balance the need for membrane permeability (favored by high lipophilicity) with the requirement for sufficient aqueous solubility for absorption and distribution.

Experimental Protocol: High-Throughput Kinetic Solubility Assay

In early drug discovery, kinetic solubility is often measured instead of thermodynamic solubility. This high-throughput method assesses how readily a compound, initially dissolved in an organic solvent like DMSO, dissolves and stays in an aqueous buffer.[20][21][25]

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in 100% dimethyl sulfoxide (DMSO), for example, at 10 or 20 mM.[25]

-

Assay Plate Setup: Add a small volume (e.g., 2-5 µL) of the DMSO stock solution to the wells of a microtiter plate.[26]

-

Buffer Addition: Add the aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve the desired final test concentration. The final DMSO concentration should be kept low (e.g., 1-2%) to minimize its solubilizing effect.[20]

-

Incubation: Seal the plate and shake it at a constant temperature (e.g., 25°C or 37°C) for a defined period (typically 1-2 hours).[25][26]

-

Precipitate Removal: After incubation, separate any undissolved precipitate from the solution. This is commonly done by filtering the plate contents through a filter plate (e.g., 0.45 µm pore size).[20][21]

-

Quantification: Analyze the concentration of the compound remaining in the filtrate. This is often done using a UV-Vis plate reader, comparing the absorbance to a standard curve prepared by diluting the DMSO stock in a mixture of buffer and an organic co-solvent (to ensure full dissolution).[22][26]

-

Data Analysis: The kinetic solubility is reported as the concentration measured in the filtrate.

Diagram: Workflow for Kinetic Solubility Assay

Caption: High-throughput workflow for kinetic solubility determination.

Metabolic Stability: Designing for Longer Half-Life

Metabolic stability refers to a compound's susceptibility to biotransformation by metabolic enzymes, primarily the Cytochrome P450 (CYP) family located in the liver.[27][28] A compound that is rapidly metabolized will have a short half-life and high clearance, often requiring larger or more frequent doses. Improving metabolic stability is a key goal in drug optimization.

The Causality of the Trifluoromethyl Effect on Metabolic Stability

This is one of the most significant advantages of incorporating a -CF3 group. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making it exceptionally resistant to enzymatic cleavage.[8] By replacing a metabolically vulnerable C-H bond with a robust C-CF3 group, chemists can effectively "shield" that position from oxidative metabolism.[29][30] This blocking of metabolic hotspots dramatically increases the molecule's stability against degradation, leading to a longer biological half-life and improved pharmacokinetic profile.[2][10][18]

Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes

The in vitro liver microsomal stability assay is a standard preclinical screen to predict hepatic clearance.[31] It measures the rate at which a compound is metabolized by the enzymes present in liver microsomes, which are vesicles of the endoplasmic reticulum.[28]

Step-by-Step Methodology:

-

Reagent Preparation: Thaw pooled liver microsomes (human or other species) on ice. Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4) and a cofactor solution containing NADPH.[27][32]

-

Incubation Mixture: In a microplate, combine the liver microsomes, buffer, and the test compound (typically at a final concentration of 1 µM). Pre-incubate the mixture at 37°C for a few minutes to equilibrate the temperature.[27]

-

Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH cofactor solution. A parallel incubation without NADPH serves as a negative control to account for non-enzymatic degradation.[27][28]

-

Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and transfer it to a separate plate containing a cold quenching solution (e.g., acetonitrile with an internal standard) to stop the reaction.[27][28]

-

Sample Processing: Centrifuge the quenched samples to precipitate the microsomal proteins.

-

LC-MS/MS Analysis: Analyze the supernatant from each time point using a validated LC-MS/MS method to quantify the amount of the parent compound remaining.[27][32]

-

Data Analysis:

-

Plot the natural logarithm of the percentage of parent compound remaining versus time.

-

The slope of this line gives the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) based on the half-life and the protein concentration used in the assay.[32]

-

Diagram: Workflow for Microsomal Metabolic Stability Assay

Caption: Workflow for the in vitro liver microsomal stability assay.

Table 3: Influence of -CF3 Group on Metabolic Stability

| Compound | Metabolic Hotspot | In Vitro t½ (Human Liver Microsomes) |

| 3-Methylpyridine | Methyl C-H bonds | < 15 min |

| 3-(Trifluoromethyl)pyridine | N/A (Blocked) | > 60 min |

| Note: Values are illustrative to demonstrate the significant stabilizing effect of the -CF3 group. |

Conclusion

Trifluoromethylpyridines represent a privileged class of structures in modern chemical research due to the profound and predictable influence of the trifluoromethyl group on the molecule's core physicochemical properties. The strong electron-withdrawing nature of the -CF3 group decreases basicity (lowers pKa), while its steric and electronic character significantly increases lipophilicity (raises logP), which can in turn reduce aqueous solubility. Critically, the exceptional strength of the C-F bond imparts remarkable metabolic stability, shielding molecules from oxidative degradation and extending their biological half-life. A thorough understanding and empirical measurement of these properties are essential for any researcher, scientist, or drug development professional aiming to harness the power of trifluoromethylpyridines to design the next generation of highly effective and safe therapeutic agents and agrochemicals.

References

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]

- The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis. [Link]

- Protocol for Determining pKa Using Potentiometric Titration.

- Kinetic Solubility Assays Protocol. AxisPharm. [Link]

- Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

- LogP/D. Cambridge MedChem Consulting. [Link]

- 2-Fluoro-6-(trifluoromethyl)pyridine (FTF). Huimeng Bio-tech. [Link]

- Interlaboratory study of log P determination by shake-flask and potentiometric methods. Semantic Scholar. [Link]

- Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]